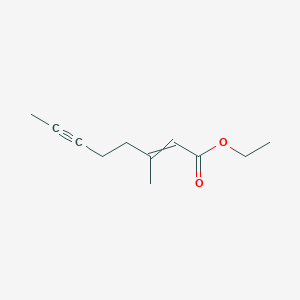

Ethyl 3-methyloct-2-en-6-ynoate

Description

Ethyl 3-methyloct-2-en-6-ynoate is an ester derivative characterized by a conjugated enyne system (a double bond at position 2 and a triple bond at position 6) and a methyl substituent at position 3 on an eight-carbon chain. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. This compound’s unique structure combines the reactivity of unsaturated bonds (ene and yne) with the steric effects of the methyl group, making it a versatile intermediate in organic synthesis, particularly in cycloadditions, polymer chemistry, and pharmaceutical precursor development .

Properties

CAS No. |

646994-21-0 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

ethyl 3-methyloct-2-en-6-ynoate |

InChI |

InChI=1S/C11H16O2/c1-4-6-7-8-10(3)9-11(12)13-5-2/h9H,5,7-8H2,1-3H3 |

InChI Key |

XCJCGPRMJHCVOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)CCC#CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyloct-2-en-6-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, followed by elimination to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyloct-2-en-6-ynoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyloct-2-en-6-ynoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyloct-2-en-6-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The double and triple bonds provide sites for addition reactions, allowing the compound to interact with enzymes and other proteins.

Comparison with Similar Compounds

Key Structural Features :

- Ester group : Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

- Enyne system : Enables conjugation-driven reactivity, such as Diels-Alder reactions or [2+2] cycloadditions.

- Methyl branch : Introduces steric hindrance, influencing regioselectivity in chemical transformations.

Comparison with Similar Compounds

To contextualize the properties and applications of ethyl 3-methyloct-2-en-6-ynoate, a comparative analysis with structurally related esters is provided below.

Structural and Functional Group Comparisons

Reactivity and Chemical Properties

Ethyl hept-2-en-6-ynoate : Lacks the methyl group, reducing steric hindrance and increasing reaction rates in electrophilic additions. Shorter chain length lowers boiling point (~180–190°C) compared to this compound (estimated 210–220°C).

Ethyl 3-oxohept-6-ynoate : The ketone group at position 3 enhances electrophilicity, enabling nucleophilic attacks (e.g., Grignard reactions). The absence of a methyl group reduces steric effects but introduces competing reactivity at the carbonyl site.

Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate : The phenyl group increases aromatic stabilization, favoring π-π interactions in supramolecular chemistry. Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents (e.g., ethanol).

Critical Analysis of Structural Impact on Function

- Steric Effects: The methyl group in this compound hinders nucleophilic attacks at position 3, directing reactivity toward the enyne system. This contrasts with ethyl 3-oxohept-6-ynoate, where the ketone’s electrophilicity dominates .

- Conjugation: The enyne system in all compared compounds enables conjugation, but the phenyl group in Ethyl 2-hydroxy-3-methyl-6-phenylhex-3-en-5-ynoate extends π-delocalization, altering UV-Vis absorption profiles .

- Solubility : Hydroxyl and phenyl groups in analogs increase polarity, broadening solubility in protic solvents, whereas the methyl group in the target compound enhances lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.